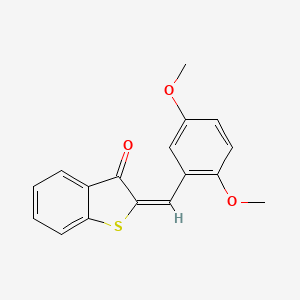

![molecular formula C16H20N4O3S2 B5505303 (4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to our target molecule often involves multi-step reactions and specific methodologies. For example, Ahmad et al. (2019) describe the synthesis of related compounds involving a multi-step reaction starting with a basic compound, followed by a series of reactions, including N-benzylation and N-methylation, resulting in the formation of 2,1-benzothiazine dioxides, and eventually leading to the creation of pyranobenzothiazines (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using advanced techniques like X-ray crystallography. Ahmad et al. (2019) used X-ray crystal analysis to understand the structure of their synthesized compounds, providing insights into the molecular arrangement and conformation (Ahmad et al., 2019).

Chemical Reactions and Properties

Chemical properties of these compounds can be diverse, including their reactivity with various reagents. For instance, Zaitseva et al. (2020) explored the oxidation of similar compounds with selenium dioxide, leading to the formation of a six-membered imide ring and suggesting potential use as fluorogenic dyes (Zaitseva et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial in understanding these molecules. The synthesis methods and molecular structure largely influence these properties, as seen in the studies by Ahmad et al. (2019) and Zaitseva et al. (2020) (Ahmad et al., 2019) (Zaitseva et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other chemicals, are fundamental to the application and handling of these compounds. Studies like those by Zaitseva et al. (2020) provide valuable insights into these aspects (Zaitseva et al., 2020).

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has developed methods for synthesizing imidazo[1,5-a]pyrazines and related compounds. These methods allow for the regioselective metalation and functionalization of imidazo[1,5-a]pyrazines, leading to a variety of derivatives with potential applications in material science and as pharmacophores in medicinal chemistry (Board et al., 2009).

Molecular Docking and Biological Evaluation

Studies on the synthesis and biological evaluation of compounds structurally related to the query molecule have been conducted. These include the creation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides and their evaluation as selective inhibitors of monoamine oxidase A and B. Such compounds could serve as leads for developing new therapeutic agents (Ahmad et al., 2019).

Novel Heterocyclic Derivatives Synthesis

The synthesis of new heterocyclic compounds based on pyrazole scaffolds has been explored. These efforts have led to the development of compounds with potential antimicrobial activity, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (El‐Emary et al., 2002).

Catalysis in Heterocyclic Synthesis

Catalytic methods have been employed to efficiently synthesize pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. Such green chemistry approaches highlight the importance of environmentally friendly reactions in heterocyclic synthesis (Khazaei et al., 2015).

Imidazo[1,2-a]pyrazine Derivatives and Fluorogenic Properties

Research into the oxidation of imidazolones with selenium dioxide has led to the discovery of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. These compounds exhibit significant spectral shifts, suggesting their potential use as fluorogenic dyes, which could have applications in biochemical assays and imaging (Zaitseva et al., 2020).

Propriétés

IUPAC Name |

[(4aR,7aS)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-11-12(18-10-17-11)7-19-4-5-20(16(21)15-3-2-6-24-15)14-9-25(22,23)8-13(14)19/h2-3,6,10,13-14H,4-5,7-9H2,1H3,(H,17,18)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFFIMXJGIXTKU-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,7aS)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-thiophen-2-ylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)